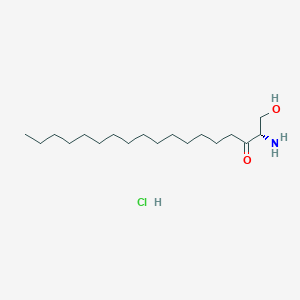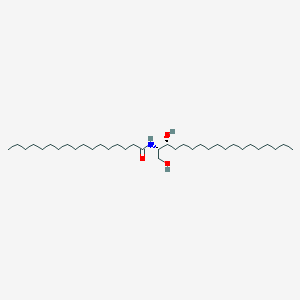
Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride
Descripción general
Descripción
Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride (MnTCPP) is an organometallic compound that has been studied for its potential use in various scientific research applications. MnTCPP has a unique structure which makes it a very useful compound for research. It is a water-soluble, light-sensitive compound that can be used in a variety of experiments. MnTCPP has been used in studies related to cancer, Alzheimer’s disease, and other diseases.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Mn(III) meso-tetra(4-carboxyphenyl) porphine chloride has shown promise in antibacterial applications. A study by Wang et al. (2014) explored its use in creating micrometer-sized porous honeycomb-patterned thin films, which exhibited efficient antibacterial activity under visible light. This suggests its potential utility in biological medicine fields for antibacterial purposes (Wang, Liu, Li, & Hao, 2014).
Trace Metal Preconcentration
Corsini, Difruscia, and Herrmann (1985) investigated the reaction of meso-tetra(p-sulphonatophenyl)porphine with metal ions, leading to extractable complexes for preconcentration of several trace metals. This research underscores its potential in environmental and analytical chemistry for metal ion detection and quantification (Corsini, Difruscia, & Herrmann, 1985).
Structural Chemistry
Schareina and Kempe (2000) demonstrated the synthesis and crystal structure analysis of iron(III) tetra(4-carboxyphenyl)‐porphine, emphasizing its role in structural chemistry and materials science. The study showed how interporphyrin hydrogen bonding forms wide open channels, which could be significant for material design and molecular engineering (Schareina & Kempe, 2000).
Electrocatalysis
Carver, Matson, and Mayer (2012) researched the electrocatalytic oxygen reduction by iron tetra-arylporphyrins, including iron(III) meso-tetra(2-carboxyphenyl)porphine chloride. This work highlights the compound's role in electrocatalysis, particularly in oxygen reduction reactions, which are crucial in fuel cell technology and green chemistry applications (Carver, Matson, & Mayer, 2012).
Spectrophotometry and Environmental Analysis
Madison, Tebo, and Luther (2011) developed a spectrophotometric protocol using a water-soluble meso-substituted porphyrin for determining soluble manganese species in environmental samples. This application is vital in environmental monitoring and analysis, particularly in tracking and managing manganese pollution in aquatic ecosystems (Madison, Tebo, & Luther, 2011).
Photodynamic Therapy and Oncology
Costa et al. (2011) explored the use of manganese(III) meso-tetra(4-sulfonatophenyl)porphine in apoptosis and cell growth arrest in human melanoma cells. This study is significant for its implications in photodynamic therapy and oncology, suggesting potential therapeutic applications in cancer treatment (Costa, Zito, Emma, Pellerito, Fiore, Pellerito, & Barbieri, 2011).
Biosensing and Analytical Chemistry
White and Harmon (2002) reported on a novel optical solid-state glucose sensor using immobilized glucose oxidase with meso-tetra(4-carboxyphenyl)porphine. This sensor's unique binding and response to glucose concentrations highlight its potential in biosensing technology, particularly for medical diagnostics and glucose monitoring (White & Harmon, 2002).
Magnetic Resonance Imaging (MRI)
Luther et al. (2015) utilized a soluble porphyrin ligand for Mn speciation studies in sediment porewaters. The findings from this study contribute to the understanding of Mn(III) complexes, which is critical for developing contrast agents for MRI, providing insights into their behavior in biological systems (Luther, Madison, Mucci, Sundby, & Oldham, 2015).
Nanotechnology and Material Science
Garlyyev et al. (2011) synthesized magnetic nano-carriers using meso-tetra(4-carboxyphenyl)porphine, illustrating its utility in the development of nanomaterials with potential applications in targeted drug delivery, nanomedicine, and material science (Garlyyev, Durmus, Kemikli, Sözeri, Baykal, & Ozturk, 2011).
Mecanismo De Acción
Target of Action
The primary target of Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride is CD320 , the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . This receptor plays a crucial role in the cellular uptake of other porphyrins .
Mode of Action
This compound enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, with a dissociation constant (KD) of 42 nM . This interaction leads to the internalization of the compound into the cells .
Biochemical Pathways
As an electron donor, this compound transfers electrons to other molecules, enabling its catalytic, oxidizing, and photoreactive roles . It is involved in various biochemical pathways, including surface-initiated atom transfer radical polymerization (SI-ATRP) for the construction of a thrombin biosensor , and the self-assembly behavior of porphyrins in crystals .
Pharmacokinetics
Its ability to enter cells via endocytosis suggests that it may have good bioavailability .
Result of Action
The compound acts as a superoxide dismutase (SOD) mimetic and peroxynitrite scavenger . It protects endothelial cells in a dose-dependent manner against paraquat . It also inhibits the oxidation of Dihydrorhodamine 123 by peroxynitrite .
Action Environment
The compound is stable and soluble in water , suggesting that it can maintain its action, efficacy, and stability in aqueous environments.
Análisis Bioquímico
Biochemical Properties
Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride has been found to interact with various biomolecules. For instance, it has been used to initiate surface-initiated atom transfer radical polymerization (SI-ATRP), a process that involves interactions with enzymes and other proteins .
Cellular Effects
This compound has been observed to enter cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and this interaction influences cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules. It binds to CD320, inhibiting the uptake of other molecules that bind to the same receptor . This suggests that this compound may exert its effects at the molecular level by altering the normal function of CD320 .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Its interaction with CD320 suggests that it may be involved in the metabolism of cobalamin and transcobalamin II .
Transport and Distribution
This compound enters cells through clathrin-mediated endocytosis . It binds to CD320, which may influence its distribution within cells .
Propiedades
IUPAC Name |
4-[10-(4-carboxylatophenyl)-15,20-bis(4-carboxyphenyl)-21H-porphyrin-22-id-5-yl]benzoate;manganese(3+);hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVDAQLNUQLQKW-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)[O-])C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)O.Cl.[Mn+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28ClMnN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)
![(4S)-5-[[(2S)-1-[[(2S)-3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3026364.png)



![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026369.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)
![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)

